molecular formula C17H16Cl2N2O B3869361 N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide

Cat. No.: B3869361
M. Wt: 335.2 g/mol
InChI Key: MVIITUDIBAHCKD-UDWIEESQSA-N
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Description

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 3-phenylpropanoic acid hydrazide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound’s dichlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide stands out due to its unique combination of a dichlorophenyl group and a phenylpropanamide moiety. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-12(15-9-8-14(18)11-16(15)19)20-21-17(22)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIITUDIBAHCKD-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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